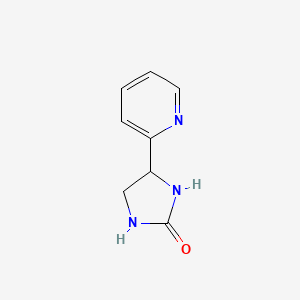

4-(Pyridin-2-yl)imidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

4-pyridin-2-ylimidazolidin-2-one |

InChI |

InChI=1S/C8H9N3O/c12-8-10-5-7(11-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H2,10,11,12) |

InChI Key |

VZRYDWZSEUDDGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Pyridylimidazolidin 2 Ones

Hydrolytic Transformations of Imidazolidin-2-ones and Iminohydantoins

The hydrolytic stability of the imidazolidin-2-one core is a critical factor in its application in medicinal chemistry and materials science. Studies on related iminohydantoins, which share a similar heterocyclic structure, provide valuable insights into the potential hydrolytic pathways of 4-(Pyridin-2-yl)imidazolidin-2-one.

The acid-catalyzed hydrolysis of 4-imino-imidazolidin-2-ones has been shown to proceed through the formation of a tetrahedral intermediate. rsc.org This intermediate is identical to the one formed during the cyclization of hydantoic acid amides to hydantoins. rsc.org The subsequent breakdown of this tetrahedral intermediate determines the final product distribution. In the case of several 5-substituted 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, hydrolysis in hydrochloric acid exclusively yielded the corresponding hydantoins. rsc.org

For this compound, the hydrolysis would likely involve the nucleophilic attack of water on the carbonyl carbon of the urea (B33335) moiety. The pyridyl substituent at the 4-position can influence the rate of hydrolysis through its electronic effects. The nitrogen atom in the pyridine (B92270) ring can be protonated under acidic conditions, which may affect the electron density of the imidazolidinone ring and its susceptibility to nucleophilic attack.

The kinetics of hydrolysis of related imines were found to be zero-order with respect to the concentration of H⁺, suggesting that the imines are fully protonated under the studied acidic conditions. rsc.org This indicates a transition state with a single positive charge. rsc.org A similar kinetic behavior might be anticipated for the hydrolysis of this compound under acidic conditions.

A proposed general mechanism for the acid-catalyzed hydrolysis of the imidazolidin-2-one ring is depicted below:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer steps.

Ring opening to yield a substituted ethylenediamine (B42938) derivative.

The presence of the pyridyl group could also lead to more complex hydrolytic transformations, potentially involving the pyridine nitrogen in intramolecular catalysis or coordination to metal ions present in the reaction medium.

Examination of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the reaction mechanisms of this compound. As mentioned in the previous section, the hydrolysis of related iminohydantoins proceeds via a tetrahedral intermediate. rsc.org The formation of this intermediate is often the rate-determining step in the cyclization of hydantoic acid amides. rsc.org

Computational studies and experimental kinetic data, such as the solvent kinetic isotope effect (kH/kD) of 1.72 observed for imine hydrolysis, support a mechanism where the rate-limiting step is the attack of water on the protonated imine, concerted with a proton transfer to a second water molecule. rsc.org For the hydrolysis of this compound, a similar tetrahedral intermediate resulting from the addition of water to the carbonyl group is expected.

The transition state for the formation of this intermediate would involve the approach of a water molecule to the electrophilic carbonyl carbon. The geometry of this transition state and its energy barrier will be influenced by the steric and electronic properties of the substituents on the imidazolidinone ring, including the pyridyl group at the 4-position.

In other reactions, such as the synthesis of related imidazo[1,2-a]pyridines, various intermediates have been proposed. For instance, the reaction of 2-aminopyridine (B139424) with an α-keto acid can proceed through a series of intermediates involving condensation, cyclization, and dehydration steps. nih.gov While not directly involving this compound, these studies highlight the complexity of reactions involving pyridyl-containing heterocyclic systems and the importance of identifying key intermediates to control reaction outcomes.

The table below summarizes key characteristics of a proposed tetrahedral intermediate in the hydrolysis of this compound, based on analogous systems.

| Intermediate Property | Description |

| Structure | Tetrahedral geometry at the C2 carbonyl carbon. |

| Formation | Nucleophilic attack of water on the protonated carbonyl group. |

| Key Bonds | Formation of a new C-O bond with the attacking water molecule. |

| Breakdown Pathways | Can revert to starting material or proceed to ring-opened products. |

| Influence of Pyridyl Group | Electronic effects of the pyridyl substituent can stabilize or destabilize the intermediate. |

Intramolecular Rearrangements (e.g., Allenamide Isomerization)

Intramolecular rearrangements represent a powerful tool for the construction of complex molecular architectures from simpler precursors. In the context of imidazolidin-2-ones, various rearrangements can be envisaged depending on the substitution pattern.

While there is no direct literature on allenamide isomerization specifically for this compound, the synthesis of imidazolidin-2-ones can involve intramolecular hydroamidation of propargylic ureas. organic-chemistry.org This type of cyclization proceeds via a 5-exo-dig pathway. mdpi.com

A related rearrangement is the Hofmann rearrangement of protected asparagine and glutamine, which has been modified to efficiently produce imidazolidin-2-one-4-carboxylates. nih.govresearchgate.net This reaction proceeds under mild conditions and is compatible with a variety of protecting groups. nih.gov

Although not a direct rearrangement of the pre-formed imidazolidinone ring, these synthetic methods highlight the potential for intramolecular bond-forming reactions to access this heterocyclic system. The presence of the pyridyl group in this compound could potentially facilitate or hinder certain types of rearrangements due to its electronic and steric properties. Further research is needed to explore the potential for intramolecular rearrangements of this specific compound.

Metal-Assisted Reactions (e.g., Copper(II)-Assisted Hydrolysis of Cyclic Ureas)

Metal ions can play a significant role in modulating the reactivity of organic molecules. The pyridyl nitrogen and the urea carbonyl oxygen of this compound are potential coordination sites for metal ions.

Research on the copper(II)-assisted hydrolysis of cyclic ureas has demonstrated that metal coordination can significantly influence the reaction pathway. researchgate.net For instance, the reaction of certain 1-(pyridin-2-yl)-substituted tetrahydro-imidazo[2,1-b] rsc.orgorganic-chemistry.orgresearchgate.nettriazepin-5-ones with copper(II) ions did not lead to simple hydrolysis but resulted in the formation of N¹-[1-(pyridin-2-yl)imidazolidin-2-ylidene]-ethane-1,2-diamine ligands through a more complex transformation. researchgate.net This highlights that metal assistance does not always lead to the expected hydrolytic cleavage.

In the case of 2,4,6-tris(2-pyridyl)-1,3,5-triazine, copper(II) was shown to assist in its hydrolysis, leading to the formation of complexes containing the hydrolysis products, bis(2-pyridylcarbonyl)amide and pyridine-2-carboxamide. rsc.org The copper(II) ion in these complexes is coordinated by the nitrogen atoms of the pyridyl groups and the amide functionalities. rsc.org

These findings suggest that the interaction of this compound with metal ions like copper(II) could lead to several outcomes:

Catalysis of Hydrolysis: The Lewis acidic metal ion could coordinate to the carbonyl oxygen, further polarizing the C=O bond and making it more susceptible to nucleophilic attack by water.

Formation of Stable Metal Complexes: The compound could act as a ligand, forming stable coordination complexes with the metal ion without undergoing further reaction.

Alternative Reaction Pathways: The metal coordination could trigger unexpected rearrangements or transformations, as seen in the case of the tetrahydro-imidazo[2,1-b] rsc.orgorganic-chemistry.orgresearchgate.nettriazepin-5-ones. researchgate.net

The table below outlines the potential roles of copper(II) in reactions involving pyridyl-substituted cyclic ureas.

| Role of Copper(II) | Description | Example System |

| Lewis Acid Catalyst | Activates the carbonyl group towards nucleophilic attack. | General hydrolysis of amides and ureas. |

| Template for Ligand Formation | Directs the transformation of the starting material into a new ligand. | 1-(pyridin-2-yl)-2,3,7,8-tetrahydro-1H-imidazo[2,1-b] rsc.orgorganic-chemistry.orgresearchgate.nettriazepin-5-ones. researchgate.net |

| Product Sequestration | Forms stable complexes with the hydrolysis products. | 2,4,6-tris(2-pyridyl)-1,3,5-triazine. rsc.org |

Further investigation into the coordination chemistry and metal-assisted reactivity of this compound is warranted to fully understand its behavior in the presence of various metal ions.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-Dimensional NMR (¹H, ¹³C)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and signal multiplicities for 4-(Pyridin-2-yl)imidazolidin-2-one have not been reported. This data is fundamental for mapping the proton and carbon framework of the molecule. For analogous compounds, such as imidazo[4,5-c]pyridin-2-one derivatives, detailed NMR data is often provided to confirm their structure. nih.gov However, for the specific title compound, no such spectra are available.

Two-Dimensional and Heteronuclear NMR (COSY, HETCOR, NOESY, COLOC, ¹⁵N NMR)

Advanced two-dimensional and heteronuclear NMR studies, which are crucial for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations, have not been documented for this compound. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HETCOR (Heteronuclear Correlation) would link protons to their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) is essential for confirming stereochemistry by identifying protons that are close in space. For related imidazo[4,5-b]pyridine structures, 2D-NOESY and HMBC (Heteronuclear Multiple Bond Correlation) have been instrumental in confirming regioisomeric structures, but this information is absent for this compound. nih.gov

High-Resolution Mass Spectrometry (HR-MS) and Mass Fragmentation Studies

There is no published high-resolution mass spectrometry data for this compound. HR-MS is critical for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). Mass fragmentation studies would further help to confirm the structure by analyzing the breakdown patterns of the molecule. While ESI-MS data is available for similar heterocyclic structures, providing their molecular ion peaks, this specific information is missing for the title compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

A published infrared spectrum for this compound, which would identify its key functional groups, is not available. An IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the imidazolidinone ring, the carbonyl (C=O) group of the cyclic urea (B33335), and vibrations associated with the pyridine (B92270) ring. Without this data, experimental confirmation of these functional groups is not possible.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

No single-crystal X-ray diffraction data has been reported for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its absolute configuration and molecular conformation. Without a crystal structure, details about bond lengths, bond angles, and the spatial relationship between the pyridine and imidazolidinone rings remain unconfirmed.

Computational Chemistry Approaches for Pyridylimidazolidin 2 Ones

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to molecules like pyridylimidazolidin-2-ones to predict a range of properties from the ground state.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.govthaiscience.info

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine the energies of these orbitals. wu.ac.thmaterialsciencejournal.org A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-(Pyridin-2-yl)imidazolidin-2-one, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. This analysis helps in understanding the charge transfer that occurs within the molecule. nih.gov

Table 1: Illustrative Frontier Orbital Data for this compound

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

Note: The values presented are illustrative and representative of what would be expected for a molecule of this class based on DFT calculations.

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of mechanistic pathways. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most energetically favorable route for a reaction, such as the synthesis of a pyridyl-containing compound. nih.gov

For the formation or reaction of this compound, DFT can identify key intermediates and the transition states that connect them. The activation energy barrier, which is the energy difference between the reactants and the transition state, can be calculated to identify the rate-determining step of the reaction. nih.gov This theoretical insight is invaluable for optimizing reaction conditions in organic synthesis. nih.gov

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These parameters provide a quantitative measure of a molecule's reactivity. Using Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated as I = -EHOMO and A = -ELUMO. ijcce.ac.ir

The key reactivity parameters include:

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2. ijcce.ac.ir

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. ijcce.ac.ir Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized. ijcce.ac.ir

These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. thaiscience.info

Table 2: Illustrative Chemical Reactivity Parameters for this compound

| Parameter | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Chemical Softness (S) | 1/2η | 0.189 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

Molecular Dynamics (MD) Simulations in Binding Pattern Investigations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable in drug discovery and materials science for investigating how a ligand, such as this compound, interacts with a biological target like a protein or enzyme. researchgate.netnih.gov

In a typical MD simulation, the ligand is docked into the binding site of a protein. The system is then subjected to calculations that simulate its dynamic behavior, providing detailed information on the stability of the ligand-protein complex. plos.org These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, and how they evolve over time. plos.org For derivatives of pyridyl-pyrimidines, MD simulations have been used to understand their binding mechanisms with targets like cyclin-dependent kinases (CDKs), which are important in cancer research. nih.govnih.gov Such studies are crucial for the rational design of more potent and selective inhibitors. nih.gov

Monte Carlo Simulations in Surface Adsorption Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to study the adsorption of molecules onto surfaces. researchgate.netnih.gov This is relevant for applications such as catalysis, sensor development, and material coatings.

MC simulations can model how this compound molecules would behave when introduced to a solid surface. By simulating a vast number of possible configurations and energies, the method can predict the most stable arrangement of the molecules on the surface, the thickness of the adsorbed layer, and the orientation of the molecules relative to the surface. researchgate.net These simulations are particularly useful for understanding adsorption on heterogeneous or complex surfaces, providing insights that are critical for designing materials with specific surface properties. researchgate.net

Role in Organic Synthesis and Catalysis: Applications of Pyridylimidazolidin 2 Ones

Design and Application of Chiral Ligands in Asymmetric Catalysis

The ability to introduce stereocenters in a controlled manner is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. nih.gov Chiral ligands based on the pyridylimidazolidin-2-one framework have emerged as powerful tools in asymmetric catalysis, facilitating a range of enantioselective transformations.

The synthesis of chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one has been a focus of research, with various substitutions made on the imidazolidine (B613845) ring to fine-tune their steric and electronic properties. nih.gov These modifications are crucial for achieving high levels of enantioselectivity in catalytic reactions. Optically pure substituted 2-(pyridin-2-yl)imidazolidin-4-ones have been prepared and characterized, with their absolute configurations determined through methods like X-ray analysis and NOESY experiments. nih.gov The modular nature of their synthesis allows for the creation of a library of ligands with diverse functionalities, which is essential for optimizing catalytic performance for specific reactions. researchgate.net The development of these ligands is a key step in the broader effort to create novel chiral metal complexes for asymmetric synthesis. nih.gov

The nitrogen atoms of the pyridine (B92270) ring and the imidazolidinone core of 4-(pyridin-2-yl)imidazolidin-2-one derivatives make them excellent chelating agents for various metal ions. nih.gov Copper(II) and Zinc(II) complexes of these chiral ligands have been extensively studied for their catalytic prowess.

Copper(II) Complexes: Copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands have proven to be highly effective catalysts, particularly in asymmetric Henry (nitroaldol) reactions. nih.govnih.gov The geometry of the resulting copper complex, which is dictated by the ligand's stereochemistry, directly influences the enantioselectivity of the catalyzed reaction. nih.gov For instance, ligands with an anti arrangement in the imidazolidin-4-one (B167674) ring have led to the formation of products with high enantiomeric excess (ee), while a syn arrangement resulted in a significant drop in ee. nih.gov These copper complexes typically act as Lewis acids, activating the electrophile and creating a chiral environment for the nucleophilic attack. The coordination of the ligand to the copper center can result in various geometries, such as square-pyramidal or trigonal bipyramidal, which in turn affects the catalytic outcome. researchgate.netresearchgate.net

Zinc(II) Complexes: Zinc(II) complexes featuring chiral ligands have also been explored for their catalytic applications. nih.govrsc.orgjapsonline.com Chiral phosphoramide-Zn(II) complexes, for example, have been shown to be highly active catalysts for the enantioselective addition of organozinc reagents to ketones. organic-chemistry.org In these systems, the zinc center acts as a Lewis acid to activate the ketone, while the chiral ligand environment directs the stereochemical course of the reaction. The formation of well-defined zinc complexes with specific stereoisomerism, dependent on the ligand's configuration, is crucial for achieving high enantioselectivity. japsonline.comresearchgate.net While research on zinc complexes of pyridylimidazolidinone ligands is less extensive than on their copper counterparts, the principles of Lewis acid catalysis and the creation of a chiral pocket around the metal center remain central to their function.

| Metal Ion | Ligand Type | Coordination Geometry | Catalytic Application | Reference |

| Copper(II) | Chiral 2-(pyridin-2-yl)imidazolidin-4-ones | Square-pyramidal, Trigonal bipyramidal | Asymmetric Henry Reaction | nih.govnih.govresearchgate.net |

| Zinc(II) | Chiral Phosphoramides, Amino Acid derivatives | Dependent on ligand | Enantioselective Organozinc Addition | japsonline.comorganic-chemistry.org |

The true measure of a chiral catalyst's utility lies in its ability to effectively control the stereochemistry of important carbon-carbon bond-forming reactions. Pyridylimidazolidinone-based catalysts have demonstrated considerable success in this arena.

Henry Reaction: The nitroaldol or Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, is a valuable method for synthesizing β-nitro alcohols, which are versatile synthetic intermediates. organic-chemistry.org Copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands have been shown to catalyze the Henry reaction with high enantioselectivity. nih.govnih.gov For example, the reaction of aldehydes with nitromethane (B149229) using these catalysts can yield products with enantiomeric excesses ranging from 91-97% ee. nih.govnih.gov The stereochemical outcome (R or S) of the product can often be controlled by the specific configuration (cis or trans) of the chiral ligand used. nih.gov

Aldol (B89426) Reaction: The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. While direct asymmetric aldol reactions are challenging, the development of organocatalysts has provided powerful solutions. princeton.edunih.gov Prolinamide-based catalysts, which share structural similarities with imidazolidinones, have been shown to be effective in catalyzing direct aldol reactions with high enantioselectivities. nih.gov This suggests the potential of chiral pyridylimidazolidinone derivatives to also function as effective catalysts for this transformation, likely operating through an enamine-based mechanism. princeton.eduyoutube.com

Aza-Henry Reaction: The aza-Henry (or nitro-Mannich) reaction is the addition of a nitroalkane to an imine, producing β-nitroamines, which are precursors to valuable chiral diamines and amino acids. araid.esfrontiersin.org The catalytic enantioselective version of this reaction has been successfully achieved using various catalyst systems, including those based on metal complexes and organocatalysts. araid.es Given the success of pyridylimidazolidinone-copper complexes in the analogous Henry reaction, their application in asymmetric aza-Henry reactions represents a promising area for further investigation.

| Reaction | Catalyst System | Substrates | Enantiomeric Excess (ee) | Reference |

| Henry Reaction | Cu(II)-chiral 2-(pyridin-2-yl)imidazolidin-4-one | Aldehydes, Nitromethane | up to 97% | nih.gov |

| Aldol Reaction | l-Prolinamide derivatives | Aldehydes, Acetone | up to >99% | nih.gov |

| Aza-Henry Reaction | Amino acid-derived quaternary ammonium (B1175870) salts | N-Boc trifluoromethyl ketimines, Nitromethane | moderate to good | frontiersin.org |

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and loss of the valuable, often complex, chiral catalyst. google.com To address this, various strategies for the immobilization of chiral catalysts, including those based on the pyridylimidazolidinone scaffold, have been developed.

Immobilization involves anchoring the homogeneous catalyst to a solid support, effectively rendering it a heterogeneous catalyst that can be easily recovered by filtration. google.comrsc.org Common supports include polystyrene beads and magnetic nanoparticles. nih.govresearchgate.net For instance, highly enantioselective pyridylimidazolidinone-based catalysts have been successfully anchored onto polystyrene beads and magnetic nanoparticles. nih.gov Another approach is the use of ionic liquids as a medium to dissolve the catalyst, allowing for the simple extraction of the product and reuse of the catalyst-ionic liquid phase. researchgate.net These methods facilitate catalyst recycling, making the synthetic process more cost-effective and environmentally friendly. google.comresearchgate.net

Function as Structural Scaffolds in Complex Molecule Construction

Beyond their role in ligand development for catalysis, the inherent structural features of pyridylimidazolidin-2-ones make them valuable building blocks for the synthesis of more complex molecular architectures.

The pyridylimidazolidin-2-one core can be found within or serve as a precursor to a variety of novel heterocyclic systems. For example, derivatives of imidazo[4,5-c]pyridin-2-one have been synthesized and investigated for their biological activities. nih.gov The synthesis of such fused systems often involves the elaboration of a suitably functionalized pyridylimidazolidinone precursor. The pyridine and imidazole (B134444) rings are common motifs in medicinal chemistry, and their combination within a single scaffold provides a rich platform for the discovery of new therapeutic agents. The ability to use these compounds as starting materials for divergent synthesis allows for the creation of libraries of related but structurally diverse molecules, which is a powerful strategy in drug discovery and materials science. mdpi.com

Mimicry of Peptide Turn Structures

There is no direct research available that investigates the role of This compound as a mimic for peptide turn structures. However, related research on N-amino-imidazolin-2-ones highlights the potential of this heterocyclic system to serve as a scaffold for inducing turn-like conformations. A study on 4-substituted N-amino-imidazolin-2-ones demonstrated that the nature of the substituent at the 4-position (e.g., methyl and benzyl) significantly influences the resulting conformation, leading to preferences for either β- or γ-turn structures. mdpi.com This suggests that a pyridyl group at the 4-position could similarly enforce specific dihedral angles and act as a conformational constraint, a key feature of a peptide turn mimic. The pyridyl group's size, electronic properties, and hydrogen bonding capabilities could impart unique conformational preferences, but without experimental or computational studies on the specific compound, this remains a hypothesis.

Utilization as Chiral Auxiliaries in Asymmetric Transformations

Similarly, no specific examples were found in the surveyed literature detailing the use of This compound as a chiral auxiliary. Chiral imidazolidin-2-ones are recognized for their potential in asymmetric synthesis due to their stability and crystallinity. researchgate.net The broader family of chiral ligands based on the pyridyl-imidazolidinone framework has seen successful application. For instance, derivatives of the isomeric 2-(pyridin-2-yl)imidazolidin-4-one have been effectively used as chiral ligands in copper(II)-catalyzed asymmetric Henry reactions, achieving high levels of enantioselectivity. ajchem-a.com These ligands coordinate with the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The potential effectiveness of This compound as a chiral auxiliary would depend on several factors, including its ability to be synthesized in an enantiomerically pure form and to effectively shield one face of a reacting molecule. While the general promise of imidazolidinone-based auxiliaries is established, the specific performance of the 4-pyridyl variant has not been documented.

Perspectives and Future Research Directions

Innovations in Synthetic Methodologies and Green Chemistry Integration

The synthesis of imidazolidin-2-one derivatives has traditionally relied on methods such as the carbonylation of diamines, which can involve toxic reagents and harsh reaction conditions. acs.org A common route to 1-(pyridin-2-yl)imidazolidin-2-ones involves synthesis via a corresponding 2-chloroethylurea (B1347274) intermediate. nih.gov However, the future of synthesizing these compounds lies in the adoption of more efficient and environmentally benign protocols.

Green Chemistry Approaches: Future synthetic strategies are increasingly integrating the principles of green chemistry to reduce waste, energy consumption, and the use of hazardous substances. umsida.ac.idresearchgate.net Key innovations include:

Microwave-Assisted Synthesis: This technique significantly shortens reaction times and improves yields by heating compounds directly and efficiently. umsida.ac.id It represents a more energy-efficient alternative to conventional heating methods that often require high temperatures for extended periods. umsida.ac.id

"On-Water" Synthesis: Conducting reactions in water as the solvent is a cornerstone of green chemistry. The development of water-compatible, recyclable nanocatalysts, such as ZnMnO3@Ni(OH)2, enables the synthesis of related thioxoimidazolidinone conjugates in an aqueous medium, making the process sustainable. rsc.org

Organocatalysis: The use of small organic molecules as catalysts, such as the phosphazene base BEMP, allows for the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones under ambient conditions. acs.org This method offers excellent chemo- and regioselectivity with remarkably short reaction times. acs.org

Heterogeneous Catalysis: The use of solid-supported catalysts like Al2O3 provides a facile and greener path for synthesizing related N-(pyridin-2-yl)iminonitriles, which can be precursors to imidate derivatives. mdpi.com These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. mdpi.com

The continued development of these green methodologies will be essential for the sustainable production of 4-(pyridin-2-yl)imidazolidin-2-one and its analogues for research and industrial applications. researchgate.net

Advancements in Computational Design and Predictability

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior. For pyridinyl-imidazolidinone scaffolds, computational approaches are guiding the development of new therapeutic agents.

Molecular Modeling and Simulation:

Targeted Inhibitor Design: In the quest for new treatments for diseases like glioblastoma, derivatives such as imidazo[4,5-c]pyridin-2-one have been designed as Src family kinase (SFK) inhibitors. nih.gov Molecular dynamics (MD) simulations are employed to analyze the binding modes of these compounds within the ATP-binding pocket of the target kinases, providing insights into the specific interactions that drive inhibitory activity. nih.gov

Structure-Based Design: By observing the crystal structures of known inhibitors bound to their targets, researchers can rationally design new derivatives. nih.gov For instance, the pyrazole (B372694) ring of a known inhibitor was replaced by an imidazolone (B8795221) ring based on bioisosterism to create a novel hinge-binding region, leading to the imidazo[4,5-c]pyridin-2-one core. nih.gov

Predictive ADME Properties:

Drug-Likeness and CNS Penetration: For compounds targeting the central nervous system (CNS), predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. nih.gov Computational tools like ADMETlab 2.0 are used to assess whether newly designed compounds meet the criteria for CNS drugs, evaluating properties such as blood-brain barrier penetration and metabolic stability. nih.govnih.gov

Conformational Analysis: Programs such as Chem3D are utilized to study the stereochemistry and identify the most stable conformations of imidazolidinone derivatives, which is crucial for understanding their interaction with biological targets. umsida.ac.id

Future work will likely involve the use of more sophisticated artificial intelligence and machine learning models to accelerate the design-synthesis-testing cycle, leading to the faster discovery of potent and selective molecules based on the this compound scaffold.

Expansion of Catalytic Applications to New Asymmetric Transformations

While much research focuses on the biological activity of the final compounds, the pyridine (B92270) and imidazolidinone moieties are also components of powerful chiral catalysts and ligands for asymmetric synthesis. Future research will likely explore the application of this compound derivatives in catalyzing new types of asymmetric reactions.

A promising area is the use of related chiral structures in Brønsted acid catalysis. Chiral imidodiphosphoric acids and phosphoric acids have proven highly effective in catalyzing asymmetric [4+2] cycloadditions of in situ generated ortho-quinone methides (o-QMs). mpg.dersc.org These reactions provide access to highly functionalized and polysubstituted chromanes with excellent diastereo- and enantioselectivity (up to >99% ee). mpg.dersc.org

The development of the first catalytic asymmetric intramolecular [4+2] cycloaddition of o-QMs was made possible by using a confined chiral imidodiphosphoric acid catalyst. mpg.de This approach allows for the creation of complex tricyclic frameworks, such as furanochromanes and pyranochromanes, which are present in numerous natural products. mpg.de The success of these catalytic systems suggests a significant opportunity for designing new chiral ligands and catalysts based on the this compound structure for a broader range of asymmetric transformations.

Exploration of Structure-Reactivity Relationships for Targeted Chemical Functionality

A deep understanding of how molecular structure influences reactivity and physical properties is fundamental to designing compounds for specific applications. For pyridinyl-imidazolidinone systems, researchers are actively exploring these relationships to fine-tune their functionality.

Influence of Substituents on Biological Activity:

Systematic modifications to the core structure have revealed clear structure-activity relationships (SAR). For example, substituting the N3 position of the 1-(pyridin-2-yl)imidazolidin-2-one (B8813347) ring with benzyl (B1604629), acyl, or sulfonyl groups has a demonstrable effect on the compound's antileishmanial activity. nih.gov

Similarly, in the development of kinase inhibitors, introducing different polar and nonpolar groups at the N1 and N3 positions of the imidazo[4,5-c]pyridin-2-one scaffold directly impacts the compound's inhibitory potency against specific kinases. nih.gov

The antimicrobial activity of related imidazo[4,5-b] and [4,5-c]pyridine derivatives is also heavily influenced by the nature of their substituents. nih.gov

Impact on Physicochemical Properties:

The electronic nature of substituents can dictate intermolecular interactions and crystal packing. A study on S-(pyridin-2-yl) benzothioates, which are building blocks for complex molecules, showed that changing a para-phenyl substituent from an electron-withdrawing nitro group to an electron-donating methoxy (B1213986) group altered the dominant forces in the crystal structure from π–π stacking to C—H⋯O/N hydrogen bonding. nih.gov This control over supramolecular assembly is critical for the development of new materials.

Future research will continue to systematically probe these structure-reactivity and structure-property relationships. This will enable the rational design of this compound derivatives with optimized biological activity, enhanced catalytic performance, and tailored physical properties for advanced applications.

Q & A

Q. Basic

- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for H-bonding network analysis) .

- Spectroscopy :

How can researchers evaluate the biological activity of this compound against parasitic infections?

Q. Advanced

- In vitro assays : Test against Schistosoma mansoni using adult worms in RPMI-1640 medium. Monitor motility and viability over 72 hours at 37°C .

- Ultrastructural analysis : Employ scanning electron microscopy (SEM) to observe tegument damage post-treatment .

- Cytotoxicity : Assess using peripheral blood mononuclear cells (PBMCs); IC values should exceed bioactive concentrations by ≥10-fold .

How to resolve contradictions in spectroscopic data for derivatives?

Q. Advanced

- Cross-validation : Combine - HMBC NMR to confirm tautomerism (e.g., imidazolidinone vs. enol forms) .

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (B3LYP/6-31G* basis set) .

- Crystallographic data : Use SHELX refinement to resolve ambiguous bond lengths/angles in polymorphic forms .

What strategies improve the bioactivity of analogs through structural modification?

Q. Advanced

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to enhance binding to parasitic enzymes .

- Heterocycle fusion : Replace imidazolidinone with thiazolidinone to modulate redox activity. Test via QSAR models .

- Solubility optimization : Add polar groups (e.g., -OH, -NH) and assess logP values (target: 1–3) using HPLC .

What are the stability and storage conditions for this compound?

Q. Basic

- Stability : Degrades under UV light; store in amber vials at -20°C under inert gas (N).

- Handling : Use glove boxes for moisture-sensitive reactions (hygroscopicity: ~2% weight gain at 60% RH) .

How is this compound applied in natural product synthesis?

Q. Advanced

- Intermediate role : Acts as a precursor for 2-aminoimidazole alkaloids (e.g., oroidin). Key steps include regioselective alkylation and ring-opening reactions .

- Catalytic applications : Use in asymmetric catalysis (e.g., organocatalysts for Diels-Alder reactions) after functionalization with chiral auxiliaries .

How to address cytotoxicity discrepancies in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.